molecular formula C5H7N3O4S B2896935 1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid CAS No. 2418732-45-1

1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid

Cat. No.: B2896935
CAS No.: 2418732-45-1
M. Wt: 205.19
InChI Key: XXYDTYGSMCVXGU-UHFFFAOYSA-N
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Description

1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a sulfamoyl group, and a carboxylic acid group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with chlorosulfonic acid to introduce the sulfamoyl group, followed by carboxylation using carbon dioxide under high pressure . Another method includes the use of sulfonamide derivatives and subsequent cyclization reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-4-sulfamoylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering biochemical pathways . Additionally, it may interact with cellular receptors to modulate signal transduction processes .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-sulfamoylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-sulfamoylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-8-2-3(13(6,11)12)4(7-8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYDTYGSMCVXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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